Sanguinarine sulfate
Overview
Description
Sanguinarine sulfate is a natural alkaloid compound that is found in the roots of the Sanguinaria canadensis plant. It has been used for medicinal purposes for centuries due to its various pharmacological properties. Sanguinarine sulfate has been found to have antimicrobial, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Animal Nutrition : Sanguinarine supplementation in broiler diets improves intestinal morphology and microbiota, enhancing growth performance (Liu et al., 2020).
Cellular Activation : It activates metabolic pathways in human oral cells, potentially increasing mutagenic effects (Karp et al., 2005).
Anti-inflammatory Properties : Sanguinarine exhibits anti-inflammatory effects, supporting its naturopathic use in treating human inflammatory diseases (Niu et al., 2012).
Angiogenesis Suppression : It suppresses angiogenesis, particularly in dental applications, by blocking VEGF-induced Akt activation (Eun & Koh, 2004).
Dental Care Applications : Its biological activities suggest potential use in dental fillings and other dental care products (Walterová et al., 1995).
Anticancer Potential : Sanguinarine shows promise in inhibiting cancer cell growth and sensitizing them to chemotherapeutics, indicating potential in plant-derived treatments for malignancies (Achkar et al., 2017).
Antitumor Activities : It displays anticancer properties with benefits from antimicrobial, antifungal, and anti-inflammatory effects (Slaninová et al., 2014).
Dental Plaque Reduction : Sanguinarine has high specificity and retention in dental plaque, contributing to anti-plaque efficacy (Southard et al., 1984).
Treatment for Melanoma : It reduces melanoma tumor burden and exhibits antiangiogenic activity, supporting its potential as a treatment for melanoma skin cancer (De Stefano et al., 2009).
Antiplatelet Agent : Sanguinarine acts as an antiplatelet agent, potentially offering therapeutic potential for cardiovascular diseases related to platelet aggregation (Jeng et al., 2007).
Cancer Cell Apoptosis : It induces apoptosis and necrosis in cancer cells, mediated by reactive oxygen species production and mitochondrial membrane depolarization (Chang et al., 2007).
Nucleic Acid Binding : Its strong binding properties with nucleic acids and photochemical changes underlie its anticancer activity (Kumar & Hazra, 2014).
Cytotoxicity in Melanoma : It shows cytotoxicity against melanoma cells through nuclear accumulation and mitochondrial depolarization (Serafim et al., 2008).
Combating Multidrug Resistance : Sanguinarine combats multidrug resistance in cervical cancer cells via bimodal cell death mechanisms (Ding et al., 2002).
Oral Health : A sanguinarine-containing mouthrinse reduces plaque formation and retards gingivitis development (Wennström & Lindhe, 1985).
Phototoxicity : It is phototoxic to mosquito larvae due to photosensitization properties, showing potential as a commercial drug (Arnason et al., 1992).
Metabolic Complexity : Its metabolism is complex, influenced by aryl hydrocarbon receptor signaling pathways (Dvořák & Šimánek, 2007).
Sustainable Production : Hairy root cultures in Macleaya cordata plants show potential for sustainable sanguinarine production (Huang et al., 2018).
Dentifrice Study : A sanguinarine-containing dentifrice showed no long-term plaque or gingivitis reduction (Mauriello & Bader, 1988).
Ulcerative Colitis Treatment : Sanguinarine reduces mortality, body weight loss, and colonic mucosal injury in ulcerative colitis, likely by attenuating inflammation (Niu et al., 2013).
properties
IUPAC Name |
hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZBWCCJLPCEQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230057 | |
Record name | Sanguinarine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sanguinarine sulfate | |
CAS RN |
8006-58-4 | |
Record name | Sanguinarine, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sanguinarine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sanguinarine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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